molecular formula C26H31NO4 B13550450 (3S)-5-cyclohexyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoicacid

(3S)-5-cyclohexyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoicacid

Cat. No.: B13550450
M. Wt: 421.5 g/mol
InChI Key: DKDJBFBBLLZMRX-IBGZPJMESA-N
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Description

(3S)-5-cyclohexyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a pentanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-5-cyclohexyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid typically involves multiple steps, starting with the preparation of the cyclohexyl and fluorenylmethoxycarbonyl groups. The key steps include:

    Formation of the Cyclohexyl Group: This can be achieved through cyclohexylation reactions, where cyclohexane is functionalized using various reagents.

    Introduction of the Fmoc Group: The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Coupling with Pentanoic Acid: The final step involves coupling the cyclohexyl and Fmoc-protected amino groups with pentanoic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated synthesizers, continuous flow reactors, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S)-5-cyclohexyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new substituted derivatives.

Scientific Research Applications

(3S)-5-cyclohexyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-5-cyclohexyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid involves its interaction with specific molecular targets and pathways. The Fmoc group can be cleaved under basic conditions, revealing the active amino group, which can then participate in various biochemical reactions. The cyclohexyl group provides hydrophobic interactions, while the pentanoic acid moiety can form hydrogen bonds and ionic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    (3S)-5-cyclohexyl-3-amino-pentanoic acid: Lacks the Fmoc group, making it less versatile in peptide synthesis.

    (3S)-5-cyclohexyl-3-({[(tert-butoxycarbonyl]amino)pentanoic acid: Contains a different protecting group (Boc) which has different stability and reactivity.

Uniqueness

The presence of the Fmoc group in (3S)-5-cyclohexyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid makes it particularly useful in solid-phase peptide synthesis, where the Fmoc group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids.

This detailed article provides a comprehensive overview of (3S)-5-cyclohexyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H31NO4

Molecular Weight

421.5 g/mol

IUPAC Name

(3S)-5-cyclohexyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C26H31NO4/c28-25(29)16-19(15-14-18-8-2-1-3-9-18)27-26(30)31-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h4-7,10-13,18-19,24H,1-3,8-9,14-17H2,(H,27,30)(H,28,29)/t19-/m0/s1

InChI Key

DKDJBFBBLLZMRX-IBGZPJMESA-N

Isomeric SMILES

C1CCC(CC1)CC[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1CCC(CC1)CCC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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